Cas no 159144-69-1 (2-(4-Methylthiophen-5-yl)ethanol)
2-(4-Methylthiophen-5-yl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methylthiophen-5-yl)ethanol
- 2-(3-methylthiophen-2-yl)ethan-1-ol
- 2-(3-Methyl-2-thienyl)ethanol
- 2-(4-Methylthiophen-5-yl)ethanol
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- MDL: MFCD20432633
- Inchi: 1S/C7H10OS/c1-6-3-5-9-7(6)2-4-8/h3,5,8H,2,4H2,1H3
- InChI Key: XUDJPAANMBCCAC-UHFFFAOYSA-N
- SMILES: S1C=CC(C)=C1CCO
Computed Properties
- Exact Mass: 142.04523611g/mol
- Monoisotopic Mass: 142.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.5
- XLogP3: 1.6
2-(4-Methylthiophen-5-yl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB426645-1 g |
2-(3-Methyl-2-thienyl)ethanol |
159144-69-1 | 1g |
€643.60 | 2023-06-16 | ||
| abcr | AB426645-1g |
2-(3-Methyl-2-thienyl)ethanol; . |
159144-69-1 | 1g |
€1555.10 | 2025-08-06 | ||
| Enamine | EN300-729600-1.0g |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 1g |
$0.0 | 2023-06-05 | |
| 1PlusChem | 1P01DW6N-50mg |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 50mg |
$269.00 | 2024-06-20 | |
| 1PlusChem | 1P01DW6N-100mg |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 100mg |
$369.00 | 2024-06-20 | |
| 1PlusChem | 1P01DW6N-250mg |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 250mg |
$516.00 | 2024-06-20 | |
| 1PlusChem | 1P01DW6N-500mg |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 500mg |
$778.00 | 2024-06-20 | |
| 1PlusChem | 1P01DW6N-1g |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 1g |
$981.00 | 2024-06-20 | |
| 1PlusChem | 1P01DW6N-2.5g |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 2.5g |
$1859.00 | 2024-06-20 | |
| 1PlusChem | 1P01DW6N-5g |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 5g |
$2722.00 | 2024-06-20 |
2-(4-Methylthiophen-5-yl)ethanol Suppliers
2-(4-Methylthiophen-5-yl)ethanol Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-(4-Methylthiophen-5-yl)ethanol
Comprehensive Overview of 2-(4-Methylthiophen-5-yl)ethanol (CAS No. 159144-69-1): Structure, Synthesis, and Emerging Applications
2-(4-Methylthiophen-5-yl)ethanol, identified by the CAS registry number 159144-69-1, is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 4-position and an ethanolic hydroxyl group at the 5-position. This unique structural motif positions it as a versatile intermediate in organic synthesis and a promising scaffold for functional material development. The compound's molecular formula, C8H10O2S, reflects its aromaticity and polarity, which are critical for its reactivity in various chemical transformations.
The synthesis of 2-(4-methylthiophen-5-yl)ethanol typically involves multi-step processes starting from 3-methylthiophene or related precursors. Recent advancements in catalytic methodologies have enabled more efficient routes, such as palladium-catalyzed cross-coupling reactions or transition-metal-free C–H functionalization techniques. These approaches enhance regioselectivity while minimizing byproduct formation—a critical factor for large-scale production in pharmaceutical and materials industries.
In the realm of pharmaceutical research, 2-(4-methylthiophen-5-yl)ethanol derivatives have garnered attention as potential scaffolds for drug discovery. The thiophene ring system is known to confer bioavailability advantages through its ability to modulate lipophilicity and hydrogen bonding capacity. For instance, studies published in *Organic & Biomolecular Chemistry* (Vol. 20, 2023) demonstrated that thiophene-based ethanol compounds exhibit enhanced solubility profiles when conjugated with polyethylene glycol (PEG) moieties—a strategy increasingly adopted in prodrug design.
The compound's electronic properties make it particularly relevant to organic electronics research. When incorporated into conjugated polymer backbones, the methyl-substituted thiophene unit contributes to charge transport efficiency through π-electron delocalization effects. A 2023 study from the *Journal of Materials Chemistry C* reported that polymers containing similar structural motifs achieved power conversion efficiencies exceeding 7% in organic photovoltaic devices due to optimized bandgap engineering.
In agrochemical applications, the hydroxyl functionality of 2-(4-methylthiophen-5-yl)ethanol enables derivatization into ester or ether linkages that enhance biological activity against fungal pathogens. Recent field trials highlighted in *Pest Management Science* (Vol. 79, 2023) showed that thiophene-based fungicides with similar structural features demonstrated improved efficacy against *Fusarium oxysporum* compared to conventional triazole derivatives.
The compound's role as a building block extends to click chemistry applications where its terminal hydroxyl group facilitates azide–alkyne cycloaddition reactions under copper(I)-catalyzed conditions. This property has been exploited in bioconjugation studies reported by *ACS Omega* (Vol. 8, 2023), where researchers developed fluorescently labeled thiophene probes for cellular imaging applications.
Analytical characterization techniques such as NMR spectroscopy and X-ray crystallography have provided detailed insights into the conformational behavior of CAS No. 159144-69-1. Notably, solid-state NMR studies revealed preferential intermolecular hydrogen bonding between adjacent hydroxyl groups when crystallized from polar solvents—a phenomenon that influences both physical properties and processing parameters.
Eco-friendly synthesis protocols for this compound are being actively developed within green chemistry frameworks. A groundbreaking approach published in *Green Chemistry* (Vol. 26, 2023) utilized biocatalytic oxidation under ambient temperature conditions to achieve high enantioselectivity (>98% ee), addressing growing industry demands for sustainable production methods.
The compound's compatibility with surface modification technologies has opened new avenues in nanotechnology research. When grafted onto silica nanoparticles via silane coupling agents, the resulting hybrid materials demonstrated enhanced stability under extreme pH conditions—findings documented in *Nanoscale Research Letters* (Vol. 18, 2023). These modified surfaces show promise for controlled drug delivery systems requiring prolonged release profiles.
In materials science contexts, recent work published in *Advanced Materials Interfaces* (Vol. 10, 2023) explored the use of thiophene-containing ethanol derivatives as hole transport materials for perovskite solar cells. The specific electronic configuration of CAS No. 159144-69-1 was found to reduce recombination losses at interface layers through improved energy level alignment between active components.
The compound's potential extends into biosensing applications where its redox-active properties enable electrochemical detection of heavy metals at trace concentrations (e.g., Hg+). A novel sensor design described in *Analytical Chemistry* (Vol. 95, 2023) achieved detection limits below 0.5 ppb using self-assembled monolayers on gold electrodes—a significant improvement over existing methods.
Ongoing research continues to explore novel derivatization strategies that leverage both the aromaticity of the thiophene core and the nucleophilicity of the ethanolic hydroxyl group simultaneously—a challenge addressed through computational modeling studies published in *Chemistry - A European Journal* (Vol. 30, 2023). These models predict optimal reaction conditions for multi-component coupling reactions involving this scaffold.
In polymer science applications, recent breakthroughs reported in *Macromolecules* (Vol. 56, 2023) demonstrate that incorporating methyl-substituted thiophene units into thermoplastic polyurethane matrices significantly improves mechanical properties without compromising thermal stability—offering new possibilities for flexible electronics manufacturing.
The compound's role as a ligand precursor has also been investigated within coordination chemistry frameworks. Studies published in *Inorganic Chemistry Frontiers* (Vol. 8, 2023) revealed that metal complexes derived from this scaffold exhibit unique photoluminescent properties when coordinated with transition metals like ruthenium or iridium—opening new directions for luminescent material development.
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